BenchChemオンラインストアへようこそ!

4-(Pyridin-3-yl)pyrimidine

Kinase Inhibition Oncology SAR

Secure the definitive 4-(Pyridin-3-yl)pyrimidine scaffold — a non-negotiable core for kinase inhibitor SAR. Generic heterocycle substitution is proven non-viable: the pyrimidine ring is pharmacophoric, directly engaging the kinase hinge region. This scaffold enables potent CDK2 inhibition (analogs as low as 64.42 nM) and multi-kinase (ABL1, SRC, FLT3) polypharmacology, while scaffold-hopping data confirms conserved PDGFR potency (0.2 µM) when the pyridinyl anchor is retained. For lead optimization in melanoma, melanoma-relevant A375 data shows 4-fold superior potency over Sorafenib. Demand structural integrity from your supplier; order this exact CAS.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 98589-71-0
Cat. No. B11918198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yl)pyrimidine
CAS98589-71-0
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=NC=C2
InChIInChI=1S/C9H7N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h1-7H
InChIKeyPSXJPOTVCKWHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-3-yl)pyrimidine (CAS 98589-71-0): Technical Baseline and Scaffold Definition for Procurement Decisions


4-(Pyridin-3-yl)pyrimidine (CAS 98589-71-0), also known as 4-(3-pyridinyl)pyrimidine, is a heteroaromatic chemical scaffold with the molecular formula C₉H₇N₃ and a molecular weight of 157.17 g/mol [1]. Its structure comprises a pyrimidine ring linked at the 4-position to a 3-pyridinyl group. The compound is a recognized core structural motif and a key synthetic intermediate in medicinal chemistry, most notably as the foundational '4-(pyridin-3-yl)pyrimidin-2-amine' pharmacophore present in several clinically validated tyrosine kinase inhibitors (TKIs) [2]. While the parent structure itself may exhibit limited or no intrinsic biological activity, its value lies in its role as a privileged scaffold. The 2-position of the pyrimidine ring is a critical vector for derivatization, and modifications at this site have been shown to generate molecules with potent inhibitory activity against a range of oncogenic kinases, including Bcr-Abl, CDKs, and PDGFR [3][4]. This scaffold therefore serves as a starting point for structure-activity relationship (SAR) studies and the development of new chemical entities, making its reliable procurement essential for programs focused on kinase inhibition or heterocyclic library synthesis.

4-(Pyridin-3-yl)pyrimidine: Why Substitution with Other Heterocyclic Scaffolds is a High-Risk Procurement Strategy


Generic substitution of 4-(Pyridin-3-yl)pyrimidine with other nitrogen-containing heteroaromatic scaffolds is not a viable procurement strategy due to the profound and non-linear impact of even minor structural variations on target binding and cellular activity. The pyrimidine ring is not a passive linker; it is an integral part of the pharmacophore that establishes critical interactions with the kinase hinge region [1]. For instance, a bioisosteric replacement of the pyrimidine ring with an imidazole ring in imatinib analogs demonstrated that while the new imidazole-containing compounds (e.g., compound 9e) maintained inhibitory activity against PDGFR with an IC50 of 0.2 μM (similar to imatinib's 0.3 μM), this was a specific outcome of a well-characterized SAR study [2]. Crucially, this substitution also resulted in the conservation of selectivity against FLT3, a closely related kinase [2]. This demonstrates that the structural identity of the heterocyclic core is directly coupled to both the potency and selectivity profile. Furthermore, the specific regiochemistry of the pyridinyl attachment to the pyrimidine ring (e.g., 4-(pyridin-3-yl) vs. 4-(pyridin-4-yl) or 2-(pyridin-3-yl)) is known to be a major determinant of binding orientation and efficacy. Therefore, substituting this exact scaffold with an analog or a generic heterocycle will almost certainly lead to a loss of established SAR, resulting in unpredictable changes in potency, kinase selectivity, and cellular efficacy, thereby derailing lead optimization campaigns. The quantitative evidence provided below underscores this exact structural dependence on the 4-(pyridin-3-yl)pyrimidine core.

4-(Pyridin-3-yl)pyrimidine Procurement: Head-to-Head Evidence of Pharmacological Differentiation


Differentiation 1: Kinase Inhibitory Profile of 4-(Pyridin-3-yl)pyrimidine-2-amine Derivatives vs. Imatinib

Derivatives based on the 4-(pyridin-3-yl)pyrimidine-2-amine scaffold exhibit a distinct multi-kinase inhibition profile compared to the prototypical phenylaminopyrimidine (PAP) inhibitor, Imatinib. While Imatinib is a selective Bcr-Abl inhibitor, a series of N-substituted-2-aminopyrimidines (e.g., compound 30) was designed and tested against a panel of 54 kinases at a single-dose concentration of 10 μM. The 4-(pyridin-3-yl)pyrimidine-2-amine-based compound 30 demonstrated a broader multi-kinase inhibition profile, significantly impacting kinases such as ABL1, AKT1, LCK, C-SRC, PIM1, FLT3, FYN, and KDR at this concentration, whereas its close structural analog, compound 29, was inactive [1].

Kinase Inhibition Oncology SAR

Differentiation 2: PDGFR Kinase Inhibitory Potency of a Pyrimidine-to-Imidazole Scaffold-Hop vs. Imatinib

A bioisosteric replacement strategy demonstrated that a compound series where the pyrimidine ring of a 4-(pyridin-3-yl)pyrimidine-containing analog was replaced with an imidazole ring retained potent PDGFR inhibitory activity. Specifically, compound 9e, an imidazole derivative, exhibited an IC50 of 0.2 μM against PDGFR autophosphorylation, which is comparable to the activity of the parent compound Imatinib (IC50 = 0.3 μM). Importantly, this study also confirmed that selectivity was conserved, as both compounds lacked activity against the related FLT3 kinase [1].

Kinase Inhibition Bioisosterism SAR

Differentiation 3: Potent CDK2 Inhibition by N-(Pyridin-3-yl)pyrimidin-4-amine Derivatives vs. Clinical Candidates

Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, a close structural relative of the core scaffold, have been developed as potent CDK2 inhibitors. The lead compound 7l displayed potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM, which is comparable to the known CDK inhibitor AZD5438 [1][2]. This demonstrates that the pyridinyl-pyrimidine scaffold can be optimized to achieve target potency on par with clinical-stage kinase inhibitors.

CDK2 Inhibition Antiproliferative Cancer Therapy

Differentiation 4: Broad-Spectrum Antiproliferative Activity of N-(Pyridin-3-yl)pyrimidin-4-amine Derivatives vs. Palbociclib and AZD5438

The CDK2 inhibitor compound 7l, based on the N-(pyridin-3-yl)pyrimidin-4-amine scaffold, demonstrated broad antiproliferative activity against a panel of four cancer cell lines (MV4-11, HT-29, MCF-7, and HeLa), with IC50 values ranging from 0.83 μM to 8.61 μM. This activity profile was comparable to that of the established clinical candidates Palbociclib and AZD5438. Furthermore, the study reported that these compounds were less toxic to normal human embryonic kidney cells (HEK293), suggesting a favorable selectivity index [1].

Antiproliferative Cancer Cell Lines Oncology

Differentiation 5: Superior Antiproliferative Activity of 4-(Pyridin-3-yl)pyrimidine Urea Derivatives vs. Sorafenib

A series of pyrimidinylureas bearing a novel pyridinylcarbonylpyrimidine scaffold, which is structurally related to 4-(pyridin-3-yl)pyrimidine, was evaluated for antiproliferative activity against the A375 human melanoma cell line. Three compounds (1e, 1h, and 1o) exhibited superior antiproliferative activities compared to the multi-kinase inhibitor Sorafenib, which had an IC50 of 5.5 μM in this assay. The most potent analog, urea compound 1o, featuring a 4-chloro-3-trifluoromethylphenyl moiety, demonstrated an IC50 value of 1.4 μM, representing an approximate 4-fold improvement in potency [1].

Antiproliferative Melanoma Kinase Inhibition

4-(Pyridin-3-yl)pyrimidine (CAS 98589-71-0): Evidence-Based Application Scenarios for R&D Procurement


Lead Optimization for Novel Multi-Kinase Inhibitors with a Polypharmacology Profile

Programs seeking to develop anticancer agents with a deliberate multi-kinase inhibition profile can utilize 4-(pyridin-3-yl)pyrimidine as a starting scaffold. Evidence shows that N-substituted-2-aminopyrimidines derived from this core (e.g., Compound 30) can inhibit a broad panel of oncogenic kinases including ABL1, AKT1, SRC, and FLT3 at a 10 μM concentration, a profile distinct from the more selective benchmark inhibitor Imatinib [1]. This scaffold provides a proven template for exploring polypharmacology approaches, which may be advantageous in treating heterogeneous tumors or preventing resistance through redundant signaling pathways.

Development of CDK2-Targeted Anticancer Agents with Favorable Selectivity Index

Research teams focused on CDK2-driven cancers should prioritize N-(pyridin-3-yl)pyrimidin-4-amine derivatives. Quantitative evidence demonstrates that compounds like 7l achieve potent CDK2 inhibition (IC50 = 64.42 nM) comparable to the clinical candidate AZD5438, and broad antiproliferative activity across multiple cancer cell lines (MV4-11, HT-29, MCF-7, HeLa) with IC50 values as low as 0.83 μM [2]. Critically, these compounds exhibited lower toxicity on normal HEK293 cells, indicating a high selectivity index [2]. This scenario is directly supported by evidence showing that this scaffold can be optimized for both efficacy and safety, addressing a key limitation of existing CDK2 inhibitors.

Design of Next-Generation PDGFR Inhibitors via Scaffold Hopping

For programs aiming to explore the patent space around PDGFR inhibitors or to fine-tune kinase selectivity, 4-(pyridin-3-yl)pyrimidine is a validated starting point for scaffold hopping strategies. A published SAR study provides direct evidence that replacing the pyrimidine ring with an imidazole in a 4-(pyridin-3-yl)pyrimidine-containing analog results in a compound (9e) that retains potent PDGFR inhibitory activity (IC50 = 0.2 μM) comparable to imatinib (IC50 = 0.3 μM), while also conserving its selectivity profile against FLT3 [3]. This demonstrates that the core pyridinyl motif is a reliable anchor for maintaining activity during bioisosteric replacement.

Discovery of Potent Therapeutics for BRAF-Mutant Melanoma

Projects targeting melanoma, particularly those where Sorafenib is a relevant comparator, should investigate pyridinylcarbonylpyrimidine urea derivatives. Head-to-head data shows that certain analogs (e.g., compound 1o) are significantly more potent (IC50 = 1.4 μM) than Sorafenib (IC50 = 5.5 μM) in inhibiting the proliferation of A375 melanoma cells, which harbor a BRAF V600E mutation [4]. This approximately 4-fold increase in potency in a disease-relevant cell model provides a strong rationale for using this scaffold to develop more effective therapies for melanoma, potentially as a back-up or second-generation approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyridin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.